molecular formula C21H26ClN3 B6083798 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine

Cat. No.: B6083798
M. Wt: 355.9 g/mol
InChI Key: UZZFQTRSDCSHAA-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine is an organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-tert-butylphenyl group

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine typically involves the reaction of 4-tert-butylbenzaldehyde with 4-(4-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Hydrolysis: The imine bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.

Scientific Research Applications

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The piperazine ring and the substituted phenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine can be compared with similar compounds such as:

    4-tert-butylphenol: This compound shares the tert-butylphenyl group but lacks the piperazine ring and the chlorophenyl group.

    4-chlorophenyl piperazine: This compound contains the piperazine ring and the chlorophenyl group but lacks the tert-butylphenyl group.

    tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar piperazine structure but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3/c1-21(2,3)18-6-4-17(5-7-18)16-23-25-14-12-24(13-15-25)20-10-8-19(22)9-11-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFQTRSDCSHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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